molecular formula C20H21N3O5S B365535 N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide CAS No. 871220-04-1

N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide

Cat. No.: B365535
CAS No.: 871220-04-1
M. Wt: 415.5g/mol
InChI Key: JBHATWLHLRYNRP-UHFFFAOYSA-N
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Description

N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring and a carbamothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamothioyl Group: This is achieved through the reaction of the benzodioxole intermediate with thiourea or similar reagents.

    Attachment of the Methoxy and Methylpropanoylamino Groups: These groups are introduced through nucleophilic substitution reactions, often using methoxy and methylpropanoyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3,5-dimethylbenzamide: Shares structural similarities but differs in the substitution pattern on the benzene ring.

    3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide: Similar core structure with variations in the substituents.

Uniqueness

N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and carbamothioyl group make it particularly interesting for research in medicinal chemistry and drug development.

Properties

CAS No.

871220-04-1

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5g/mol

IUPAC Name

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H21N3O5S/c1-11(2)18(24)22-14-6-5-13(9-16(14)26-3)21-20(29)23-19(25)12-4-7-15-17(8-12)28-10-27-15/h4-9,11H,10H2,1-3H3,(H,22,24)(H2,21,23,25,29)

InChI Key

JBHATWLHLRYNRP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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